(R)-Mandelate
Overview
Description
(R)-mandelate is a mandelate that is the conjugate base of (R)-mandelic acid. It is a conjugate base of a (R)-mandelic acid.
Scientific Research Applications
Enzymatic Resolution in Non-Aqueous Media
(R)-Mandelate plays a significant role in enzymatic resolutions, particularly in the pharmaceutical industry. For instance, its resolution from racemic mixtures has been achieved through lipase-catalyzed hydrolysis in non-aqueous media. This process, utilizing enzymes like Novozym 435 and lipozyme RM IM, is crucial for producing optically pure this compound, an essential intermediate in pharmaceuticals (Yadav & Sivakumar, 2004).
Biocatalytic Enantioconvergent Separation
In biocatalytic enantioconvergent separation, this compound has been produced from racemic mandelic acid. This method involves lipase-catalyzed enantioselective esterification and in situ racemization using enzymes from sources like Pseudomonas putida, showcasing its potential in creating high-purity chiral mandelate compounds (Choi et al., 2007).
Chirality Recognition in Liquid Crystals
This compound has been studied for its ability to induce chiral recognition in liquid crystals. This application is demonstrated by the alteration of helical pitch in cholesteric liquid crystals containing steroidal crown ethers, detectable as a color change. Such applications are significant in areas like chiral sensing and display technologies (Shinkai et al., 1991).
Molecular Recognition and Inhibition Studies
In the field of biochemistry, this compound has been instrumental in understanding enzyme mechanisms. For example, studies on mandelate racemase from Pseudomonas putida have used this compound to explore enzyme-substrate interactions and transition state stabilization, providing valuable insights into enzyme catalysis (Landro et al., 1994).
Advanced Nanoparticle Formulations
This compound has been explored in the context of advanced nanoparticle formulations. These applications focus on creating novel drug delivery systems, demonstrating the compound's versatility beyond traditional pharmaceutical uses (Zhang et al., 2017).
Properties
Molecular Formula |
C8H7O3- |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1/t7-/m1/s1 |
InChI Key |
IWYDHOAUDWTVEP-SSDOTTSWSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)[O-])O |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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